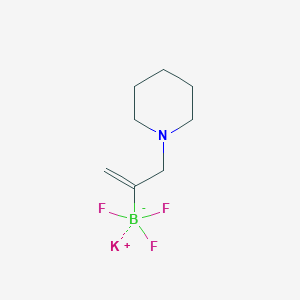

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate

Description

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is an organoboron reagent characterized by a trifluoroborate group attached to a propenyl chain substituted with a piperidine ring. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with diverse catalytic systems . The piperidine moiety introduces steric bulk and electron-donating properties, which influence reactivity and selectivity in coupling reactions.

Properties

IUPAC Name |

potassium;trifluoro(3-piperidin-1-ylprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BF3N.K/c1-8(9(10,11)12)7-13-5-3-2-4-6-13;/h1-7H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNLWZIRQBFTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)CN1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Piperidine Derivatives with Boron Trifluoride

A common laboratory-scale method involves the reaction of piperidine-containing alkenes with boron trifluoride etherate in the presence of a base such as potassium carbonate in an aqueous or mixed solvent system. The base neutralizes acidic byproducts and facilitates the formation of the trifluoroborate salt.

- Reagents: Piperidine derivative, boron trifluoride etherate, potassium carbonate.

- Solvent: Typically aqueous or aqueous-organic mixtures.

- Temperature: Controlled, often ambient to mild heating (room temperature to 50 °C).

- Time: Several hours to ensure complete conversion.

This method yields the potassium trifluoroborate salt with good selectivity and purity.

Transition Metal-Free α-Arylation via DIAD-Mediated Aminomethylation

Recent advances have introduced a transition metal-free approach for α-functionalization of tertiary amines, including piperidine derivatives, using diisopropyl azodicarboxylate (DIAD) and potassium aryltrifluoroborates. This method proceeds via:

- Formation of N-aminomethylated hydrazine-1,2-dicarboxylate intermediates from tertiary amines and DIAD.

- Acid-mediated coupling of these intermediates with potassium trifluoroborates in acetonitrile.

- No requirement for palladium or other metal catalysts.

This approach offers a mild and efficient route to α-arylated amines, which can be adapted to synthesize compounds like Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate with high yields (typically 70–95%) and reduced metal contamination.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Piperidine derivative + DIAD, room temp | Formation of hydrazine adduct |

| 2 | Hydrazine adduct + potassium trifluoroborate + TFA, acetonitrile | α-Arylated amine (trifluoroborate salt) |

Industrial Scale Continuous Flow Synthesis

For industrial production, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry. Automated systems enable:

- Precise control over reaction kinetics.

- Enhanced reproducibility and scalability.

- Improved safety when handling boron trifluoride and reactive intermediates.

This method is suitable for large-scale synthesis, ensuring consistent product quality and high throughput.

Reaction Mechanisms and Chemical Behavior

The trifluoroborate group acts as a stable yet reactive boron source, enabling:

- Substitution Reactions: Nucleophilic substitution facilitated by the leaving ability of the trifluoroborate moiety.

- Suzuki-Miyaura Couplings: Palladium-catalyzed cross-coupling to form C–C bonds, where the trifluoroborate serves as the boron partner.

The piperidine ring provides steric and electronic properties that influence reactivity and selectivity during these transformations.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Piperidine + BF3·etherate + K2CO3 | Boron trifluoride etherate, base | Aqueous/mixed solvent, RT-50°C | Straightforward, scalable | 70–85 |

| DIAD-mediated α-arylation | DIAD, potassium trifluoroborate, TFA | Room temp, acetonitrile | Metal-free, mild, high selectivity | 78–95 |

| Continuous flow industrial process | Automated BF3 and base feed | Controlled flow reactor | High throughput, reproducible | >85 |

Research Findings and Optimization Notes

- The DIAD-mediated method avoids the use of palladium catalysts, reducing cost and contamination risks.

- Reaction temperature and solvent choice critically affect the formation and stability of the trifluoroborate salt.

- Potassium carbonate is preferred as a base due to its mildness and compatibility with aqueous systems.

- Continuous flow methods improve safety and scalability, particularly important for industrial applications involving toxic or corrosive reagents like boron trifluoride.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typical reagents include halides and nucleophiles under mild conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used under inert atmosphere conditions.

Major Products Formed

Scientific Research Applications

Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate exerts its effects involves the formation of stable intermediates during chemical reactions. The trifluoroborate group acts as a leaving group, facilitating various substitution and coupling reactions. The piperidine ring provides structural stability and reactivity, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate with four analogs:

*Estimated based on structural similarity.

Reactivity and Stability

- Piperidine vs. Piperidine’s stronger electron-donating ability (due to its larger ring size) may also stabilize intermediates during catalysis .

- Amino-Substituted Derivatives: Dimethylamino and diethylamino analogs () lack cyclic amines, reducing steric hindrance and enhancing solubility in polar solvents. However, their lower molecular weight correlates with reduced thermal stability compared to piperidine/pyrrolidine derivatives .

- Unsubstituted Trifluoroborate () : Potassium isopropenyltrifluoroborate serves as a baseline, demonstrating that amine substituents significantly alter electronic properties and reaction rates .

Biological Activity

Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate is an organoboron compound that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₈H₁₃BF₃K

Molecular Weight: 231.11 g/mol

Appearance: White crystalline solid

Density: Approximately 1.18 g/cm³

Solubility: Soluble in various organic solvents

The compound features a trifluoroborate group, which is known for its reactivity in forming carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. The piperidine moiety is a common structural element in many biologically active compounds, suggesting potential interactions with biological targets.

Biological Activity Overview

Research on the specific biological activity of this compound is limited. However, organoboron compounds generally exhibit a range of biological properties, including:

- Anticancer Activity: Some studies suggest that organoboron compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties: Organoboron derivatives have shown promise in combating various microbial infections.

- Drug Development Potential: Given the piperidine structure, this compound may serve as a precursor for synthesizing novel pharmaceuticals.

The biological mechanisms through which this compound may exert its effects are not fully elucidated. However, insights can be drawn from related compounds:

- Interaction with Enzymes: Organoboron compounds can act as enzyme inhibitors, potentially affecting drug metabolism and bioavailability.

- Cell Signaling Modulation: The presence of the piperidine ring may facilitate interactions with various signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it is useful to compare it with other organoboron compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate | C₈H₁₃BF₃K | Contains diethylamino instead of piperidine |

| Potassium (4-vinylphenyl)trifluoroborate | C₉H₈BF₃K | Features a vinylphenyl group, useful in polymer chemistry |

| Potassium trifluoro(prop-1-en-2-yl)borate | C₃H₅BF₃K | Simpler structure without the piperidine moiety |

This table highlights how the piperidine structure may influence the biological activity and synthetic utility of this compound compared to other derivatives.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research into similar organoboron compounds provides valuable insights:

- Anticancer Research: Studies have demonstrated that certain organoboron compounds can inhibit survivin protein, which plays a critical role in cancer cell survival. Modifications to the piperidine moiety have been shown to enhance this inhibitory effect.

- Drug Metabolism Studies: Research indicates that piperidine derivatives can modulate cytochrome P450 enzymes, affecting drug biotransformation and improving bioavailability.

Q & A

Q. What synthetic methodologies are recommended for preparing Potassium 3-(piperidin-1-YL)prop-1-en-2-yltrifluoroborate?

The synthesis typically involves reacting a piperidine-substituted propenylboronic acid derivative with potassium hydrogen fluoride (KHF₂) under controlled pH and temperature. For example, analogous trifluoroborates are synthesized via transmetallation of organolithium intermediates (generated using n-BuLi) with triisopropyl borate, followed by KHF₂ treatment to form the potassium trifluoroborate salt . Key steps include:

- Use of anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis.

- Optimization of stoichiometry (e.g., 1.5 equiv. n-BuLi for lithiation).

- Purification via crystallization or column chromatography to isolate the trifluoroborate.

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Use SHELXL or SHELXTL for refinement of single-crystal data to resolve bond lengths, angles, and stereochemistry .

- NMR spectroscopy : Compare F and B NMR chemical shifts with literature values for trifluoroborates (e.g., F δ ≈ -134 to -137 ppm in acetone-d₆) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How does the steric and electronic profile of the piperidine substituent influence reactivity in cross-coupling reactions?

The piperidine ring introduces steric bulk near the boron center, potentially slowing transmetallation in Suzuki-Miyaura reactions. However, its electron-donating properties may stabilize the borate intermediate, improving catalytic turnover. To assess this:

- Compare reaction rates with analogous non-piperidine trifluoroborates under identical conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ base).

- Conduct DFT calculations to evaluate the electron density at boron using Gaussian or ORCA software .

- Monitor intermediates via in situ B NMR to track borate stability .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies in catalytic data may arise from:

- Ligand effects : Test diverse ligands (e.g., SPhos, XPhos) to identify optimal pairing with Pd catalysts .

- Solvent polarity : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Base selection : Evaluate K₂CO₃ vs. Cs₂CO₃ to determine if counterion coordination impacts reactivity.

- Data normalization : Report turnover numbers (TONs) relative to Pd loading and reaction time to standardize comparisons.

Q. How can computational modeling guide the design of derivatives with improved stability?

- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess hydrolytic stability of the trifluoroborate group in aqueous media.

- Use QM/MM methods to predict substituent effects on boron-leaving group bond dissociation energies.

- Validate predictions by synthesizing derivatives with electron-withdrawing groups (e.g., CF₃) on the piperidine ring and testing shelf-life under humid conditions .

Methodological Resources

Q. Which software tools are recommended for crystallographic data analysis?

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for handling anisotropic displacement parameters and twinned crystals .

- WinGX/ORTEP : For visualization and generation of publication-quality thermal ellipsoid diagrams .

Q. What protocols ensure reproducibility in Suzuki-Miyaura coupling experiments?

- Catalyst pre-activation : Stir Pd(OAc)₂ with ligand in solvent for 10–15 min before substrate addition.

- Oxygen-free conditions : Use Schlenk lines or gloveboxes to exclude moisture/O₂.

- Reaction monitoring : Track progress via TLC or GC-MS at 30-min intervals to identify optimal quenching time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.